

An In-depth Technical Guide to Calcitriol-d6: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Calcitriol-d6

Cat. No.: B12510676

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Calcitriol-d6**, a deuterated analog of Calcitriol. It covers its chemical structure, physicochemical properties, and its critical role as an internal standard in analytical methodologies. Detailed experimental protocols and signaling pathways are also provided to support research and development activities.

Introduction

Calcitriol, the hormonally active form of vitamin D, is a critical regulator of calcium and phosphate homeostasis.[1][2][3] Its accurate quantification in biological matrices is essential for both clinical diagnostics and pharmacokinetic studies. **Calcitriol-d6** is a stable, isotopically labeled version of Calcitriol, which serves as an ideal internal standard for mass spectrometry-based quantification assays.[4] Its six deuterium atoms provide a distinct mass shift, allowing for precise differentiation from the endogenous, unlabeled Calcitriol, without significantly altering its chemical and physical behavior.

Chemical Structure and Physicochemical Properties

Calcitriol-d6 is structurally identical to Calcitriol, with the exception of six hydrogen atoms on the C-26 and C-27 methyl groups being replaced by deuterium atoms.[5] This isotopic substitution is key to its utility in quantitative analysis.

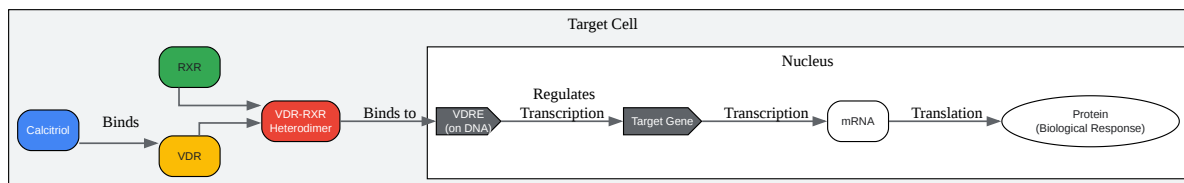
Table 1: Physicochemical Properties of Calcitriol and **Calcitriol-d6**

Property	Calcitriol	Calcitriol-d6
IUPAC Name	(1R,3S)-5-[2-[(1R,3aR,7aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexane-1,3-diol	trans-(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Molecular Formula	C ₂₇ H ₄₄ O ₃	C ₂₇ H ₃₈ D ₆ O ₃
Molecular Weight	416.64 g/mol	422.7 g/mol
CAS Number	32222-06-3	78782-99-7
Appearance	Solid	Solid
Solubility	Soluble in DMSO and Chloroform	Soluble in DMSO

Biological Activity and Mechanism of Action

The biological effects of Calcitriol are mediated through its binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. **Calcitriol-d6** is expected to have a similar binding affinity to the VDR as the unlabeled form.

The Calcitriol-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic action regulates a multitude of physiological processes, including mineral metabolism, bone health, and immune function.



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Caption: Simplified Calcitriol signaling pathway.

Applications in Research and Drug Development

The primary application of **Calcitriol-d6** is as an internal standard for the accurate quantification of Calcitriol in biological samples, such as plasma and serum, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial for:

- Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Calcitriol and its analogs.
- Clinical Diagnostics: Monitoring Calcitriol levels in patients with various conditions, including chronic kidney disease, hypoparathyroidism, and osteoporosis.
- Preclinical Research: Investigating the in vivo and in vitro effects of Calcitriol and other VDR agonists.

Experimental Protocols

This protocol provides a general methodology for the quantification of Calcitriol in plasma using **Calcitriol-d6** as an internal standard.

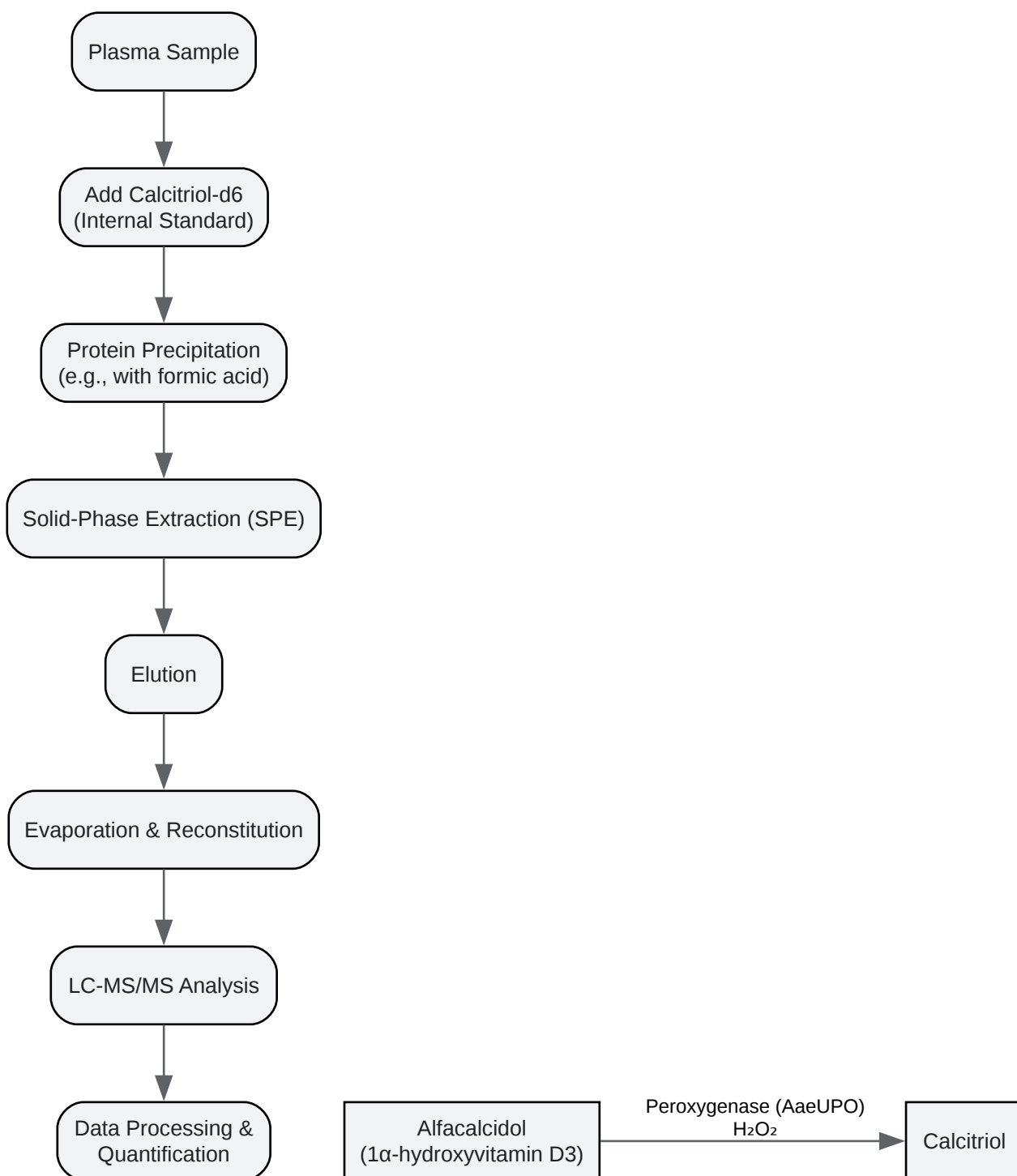
a) Sample Preparation (Solid-Phase Extraction)

- To 500 μ L of plasma, add 25 μ L of **Calcitriol-d6** internal standard solution (e.g., 100 ng/mL).

- Add 500 μ L of 0.1% (v/v) formic acid and vortex.
- Centrifuge the sample to pellet proteins.
- Condition a solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.
- Load the supernatant onto the SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.
- Dry the cartridge under a stream of nitrogen.
- Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

b) LC-MS/MS Conditions

- LC Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 100mm \times 2.1mm, 1.7 μ m) is typically used.
- Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and an aqueous solution with a modifier like ammonium trifluoroacetate or formic acid.
- Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - MRM Transitions:
 - Calcitriol: The specific precursor to product ion transition would be optimized for the instrument used.
 - **Calcitriol-d6**: A similar transition to Calcitriol, but with a +6 Da shift in the precursor ion mass.



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